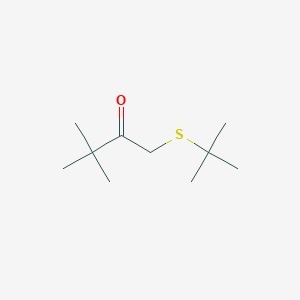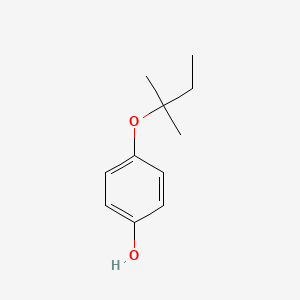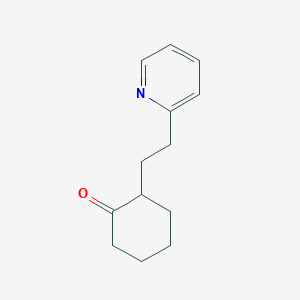
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of methoxy, nitro, and pentoxy groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting intermediate with pentyl bromide to attach the pentoxy group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-2-nitro-3-pentoxybenzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxy-2-nitro-3-pentoxybenzoic acid.
Reduction: 4-Methoxy-2-amino-3-pentoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-nitro-3-pentoxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-2-nitrobenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-methoxy-2-nitro-3-pentoxybenzaldehyde |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-8-19-13-11(18-2)7-6-10(9-15)12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
QASURIZUCHQSBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B8380230.png)




![1-[(2-Amino-1,3-thiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B8380262.png)
![ethyl 6-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8380270.png)


![6-[Methyl(3,3,3-trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8380283.png)
